3,3'-Methanediylbis(6-{[(benzylsulfanyl)acetyl]amino}benzoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(BENZYLSULFANYL)ACETAMIDO]-5-({4-[2-(BENZYLSULFANYL)ACETAMIDO]-3-CARBOXYPHENYL}METHYL)BENZOIC ACID is a complex organic compound characterized by the presence of benzylsulfanyl groups and benzoic acid derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(BENZYLSULFANYL)ACETAMIDO]-5-({4-[2-(BENZYLSULFANYL)ACETAMIDO]-3-CARBOXYPHENYL}METHYL)BENZOIC ACID typically involves multiple steps, including the introduction of benzylsulfanyl groups and the formation of amide bonds. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow processes to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(BENZYLSULFANYL)ACETAMIDO]-5-({4-[2-(BENZYLSULFANYL)ACETAMIDO]-3-CARBOXYPHENYL}METHYL)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylsulfanyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
2-[2-(BENZYLSULFANYL)ACETAMIDO]-5-({4-[2-(BENZYLSULFANYL)ACETAMIDO]-3-CARBOXYPHENYL}METHYL)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-[2-(BENZYLSULFANYL)ACETAMIDO]-5-({4-[2-(BENZYLSULFANYL)ACETAMIDO]-3-CARBOXYPHENYL}METHYL)BENZOIC ACID exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Benzylsulfanyl)-5-[(dimethylamino)sulfonyl]benzoic acid
- 2-[(benzylsulfanyl)methyl]benzoic acid
- 2-Benzylsulfanyl-benzoic acid
Uniqueness
2-[2-(BENZYLSULFANYL)ACETAMIDO]-5-({4-[2-(BENZYLSULFANYL)ACETAMIDO]-3-CARBOXYPHENYL}METHYL)BENZOIC ACID is unique due to its specific arrangement of benzylsulfanyl groups and amide bonds, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C33H30N2O6S2 |
---|---|
Molekulargewicht |
614.7 g/mol |
IUPAC-Name |
2-[(2-benzylsulfanylacetyl)amino]-5-[[4-[(2-benzylsulfanylacetyl)amino]-3-carboxyphenyl]methyl]benzoic acid |
InChI |
InChI=1S/C33H30N2O6S2/c36-30(20-42-18-22-7-3-1-4-8-22)34-28-13-11-24(16-26(28)32(38)39)15-25-12-14-29(27(17-25)33(40)41)35-31(37)21-43-19-23-9-5-2-6-10-23/h1-14,16-17H,15,18-21H2,(H,34,36)(H,35,37)(H,38,39)(H,40,41) |
InChI-Schlüssel |
MUKHUXNGZHPFNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)CSCC4=CC=CC=C4)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.